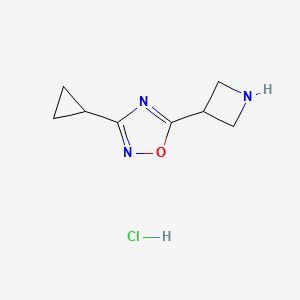

![molecular formula C9H8Cl2N2S B1377723 3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride CAS No. 1375473-04-3](/img/structure/B1377723.png)

3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride

Descripción general

Descripción

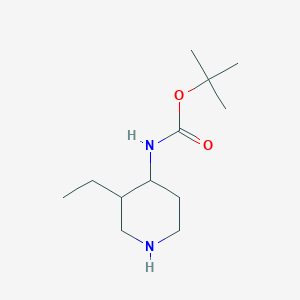

“3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride” is a chemical compound with the CAS Number: 1375473-04-3 . It has a molecular weight of 247.15 . The compound appears as a powder .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate . This is then reduced to 3-pyridinemethanol . Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3- (chloromethyl)pyridine hydrochloride .Molecular Structure Analysis

The IUPAC name for this compound is 3- [2- (chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride . The InChI code is 1S/C9H7ClN2S.ClH/c10-4-9-12-8 (6-13-9)7-2-1-3-11-5-7;/h1-3,5-6H,4H2;1H .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 247.15 . It is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents

This compound is utilized in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complex , which is a Zn^2±sensitive MRI contrast agent . The ability to respond to specific ions makes it a valuable tool for enhancing the contrast of MRI images in areas with zinc ion concentration changes, aiding in the diagnosis and study of diseases.

Alkylation Reagent in Organic Synthesis

It serves as a reagent in base-catalyzed alkylation reactions, particularly in the modification of p-tert-butylcalix 6arene and p-tert-butylcalix5arene in DMF . These macrocyclic molecules have potential applications in host-guest chemistry, where they can capture and transport ions or molecules.

Development of Zn^2±Sensitive Fluorescent Probes

The compound’s reactivity with zinc ions suggests its use in creating fluorescent probes that can detect Zn^2+ in biological systems . These probes can be instrumental in studying the role of zinc in cellular processes.

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propiedades

IUPAC Name |

2-(chloromethyl)-4-pyridin-3-yl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S.ClH/c10-4-9-12-8(6-13-9)7-2-1-3-11-5-7;/h1-3,5-6H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWRHFUQRUBOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanol](/img/structure/B1377642.png)

![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)

![7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one](/img/structure/B1377647.png)

![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)

![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol](/img/structure/B1377661.png)

![5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377663.png)